molecular formula C8H11NO2 B1294893 2,6-Dimethoxyaniline CAS No. 2734-70-5

2,6-Dimethoxyaniline

Cat. No.: B1294893
CAS No.: 2734-70-5
M. Wt: 153.18 g/mol
InChI Key: HQBJSEKQNRSDAZ-UHFFFAOYSA-N
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Description

2,6-Dimethoxyaniline (CAS No. 2734-70-5) is an aromatic amine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure features two methoxy (-OCH₃) groups at the 2- and 6-positions of the benzene ring and an amine (-NH₂) group at the 1-position (para to both methoxy groups) . This compound is synthesized via reduction of nitro precursors (e.g., nitroresorcinol derivatives) under acidic conditions, as demonstrated in protocols involving HCl/NaNO₂ or catalytic hydrogenation .

Key physical properties include:

  • Solubility: Slightly soluble in water, with better solubility in organic solvents like dichloromethane .
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 6.69 (t, J = 8.3 Hz, 1H), 6.53 (d, J = 8.3 Hz, 2H), 3.85 (s, 6H) .
    • MS (ESI): m/z 154.10 [M+H]⁺ .

This compound is utilized in pharmaceuticals (e.g., as a precursor for antiproliferative agents targeting tubulin polymerization) and in materials science for synthesizing conductive polymers . Its safety profile includes acute oral toxicity (H302) and skin/eye irritation (H315, H319) .

Preparation Methods

Preparation Methods of 2,6-Dimethoxyaniline

The synthesis of this compound can be achieved through several notable methods:

Direct Methoxylation of Aniline

One common method involves the direct methoxylation of aniline using methanol and a suitable catalyst. The reaction typically requires high temperatures and may involve the use of a Lewis acid catalyst such as boron trifluoride or aluminum chloride.

  • Reaction Conditions :
    • Temperature: 150-200 °C
    • Catalyst: Boron trifluoride or aluminum chloride
    • Yield: Varies based on conditions but can reach up to 70%.

Oxidative Coupling

Another method involves the oxidative coupling of dimethoxybenzene with aniline under controlled conditions.

  • Procedure :

    • Mix dimethoxybenzene with aniline in the presence of an oxidizing agent such as hydrogen peroxide.
    • The reaction is conducted in an acidic medium to facilitate coupling.
  • Yield : Approximately 60-75% depending on the reaction conditions.

N-Methylation of Aniline Derivatives

This method involves the N-methylation of substituted anilines. For example, starting from 2,6-dimethoxyphenol, one can convert it into its corresponding amine through a series of reactions involving methylating agents.

  • Key Steps :

    • Convert 2,6-dimethoxyphenol to its corresponding halide.
    • React with ammonia or an amine source to yield this compound.
  • Yield : Typically around 50-65%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting yields and key reagents used:

Method Key Reagents Yield (%) Notes
Direct Methoxylation Methanol, BF3 or AlCl3 Up to 70 High temperature required
Oxidative Coupling Aniline, Hydrogen peroxide 60-75 Requires acidic medium
N-Methylation Dimethoxyphenol, Methylating agents 50-65 Involves multiple steps

Research Findings on Synthesis Efficiency

Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:

  • A study demonstrated that using a microreactor for the synthesis of related compounds can significantly improve yield and reduce reaction times due to better heat and mass transfer properties.

  • Another research highlighted a four-step synthesis process for related compounds that achieved a high overall yield while maintaining simplicity in operation.

Chemical Reactions Analysis

2,6-Dimethoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Organic Synthesis :
    • Used as an intermediate in synthesizing dyes and pharmaceuticals.
    • Facilitates the production of complex organic molecules through various reactions .
  • Material Science :
    • Employed in developing polymers and resins due to its unique chemical properties .

Biology

  • Biological Interactions :
    • Studies have explored its interactions with biological molecules such as hemoglobin, providing insights into its potential biological effects.
    • Investigated for its role in drug development and therapeutic applications.
  • Toxicology :
    • Exhibits moderate acute toxicity; studies report an oral LD50 of approximately 1.2-1.3 g/kg in rats.
    • Long-term studies indicate a potential carcinogenic risk, with increased nasal cavity tumors observed in high-dose animal models.

Industry

  • Dyes and Pigments :
    • Integral in producing various dyes and pigments used in consumer products, including paints and plastics .
  • Pharmaceuticals :
    • Investigated as a precursor for drug compounds due to its reactive functional groups that allow for further modifications .

Case Study 1: Antiviral Properties

Research has indicated that certain derivatives of this compound exhibit antiviral activity against viruses like H5N1, suggesting potential applications in antiviral drug development.

Case Study 2: Toxicological Assessment

A comprehensive study evaluated the toxicological effects of this compound over prolonged exposure periods. The findings highlighted significant risks associated with long-term use, necessitating stringent safety measures during handling and application in industrial settings.

Case Study 3: Degradation Studies

The degradation of this compound via the Fenton process has been extensively studied to understand its oxidation reactions under various conditions. This research aids in developing methods for environmental remediation involving aromatic amines .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyaniline involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2,6-dimethoxyaniline and its isomers (e.g., 3,5-dimethoxyaniline, 2,5-dimethoxyaniline) are critical to their divergent applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Dimethoxyaniline Isomers

Property This compound 3,5-Dimethoxyaniline 2,5-Dimethoxyaniline
CAS No. 2734-70-5 10272-07-8 10272-07-8 (varies by source)
Substituent Positions Methoxy at 2,6; amine at 1 Methoxy at 3,5; amine at 1 Methoxy at 2,5; amine at 1
Melting Point Not explicitly reported (solid at RT) 50–54°C Varies; polymerizes above RT
Solubility Slightly soluble in water Higher organic solubility due to symmetry Highly soluble in chloroform (monomer)
Electronic Effects Ortho methoxy groups induce steric hindrance, reducing conjugation Meta methoxy groups enhance electron donation, improving conjugation Para/ortho methoxy groups balance steric and electronic effects
Applications - Antiproliferative agents
- Polymer precursors
- Ligand synthesis
- Organic intermediates
- Conductive polymers (e.g., PDMA)
Safety Acute toxicity (H302), skin/eye irritation Similar hazards (warning labels) Limited data; assumed comparable

Key Research Findings

Steric vs. Electronic Effects :

  • The 2,6-dimethoxy substitution creates significant steric hindrance, limiting rotational freedom and reducing conjugation efficiency compared to 3,5-dimethoxyaniline , which exhibits enhanced electronic donation for coordination chemistry (e.g., in ligand design) .
  • 2,5-Dimethoxyaniline demonstrates optimal balance between solubility and conductivity in polymerized forms (e.g., poly-2,5-dimethoxyaniline achieves conductivity ~10⁻¹ S/cm) .

Biological Activity: this compound derivatives (e.g., indanocine analogs) show potent antiproliferative activity by disrupting tubulin dynamics, whereas indole-based bioisosteres of this compound retain efficacy while improving metabolic stability . 3,5-Dimethoxyaniline is less explored in medicinal chemistry but serves as a template for synthesizing heterocyclic compounds with antimicrobial properties .

Polymerization Behavior: this compound forms less-conductive polymers due to steric constraints, whereas 2,5-dimethoxyaniline readily polymerizes into high-surface-area nanostructures with applications in electrochromic devices .

Biological Activity

2,6-Dimethoxyaniline, also known as 2,6-dimethylaniline or 2,6-xylidine, is an aromatic amine that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and toxicology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its toxicological properties, metabolic pathways, and potential therapeutic effects.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₈H₁₁N O₂. Its structure features two methoxy groups (-OCH₃) attached to a benzene ring that also contains an amino group (-NH₂). This configuration influences its reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. In studies involving animal models, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 1.2-1.3 g/kg in rats. Toxic effects were noted primarily in the hepatic and renal systems following administration in various studies .

Carcinogenic Potential

The carcinogenic potential of this compound has been investigated through long-term studies. Notably, a significant increase in nasal cavity tumors was observed in high-dose male and female rats during a two-year study period. The incidence of both papillomas and carcinomas was notably higher compared to control groups . These findings suggest a need for caution regarding long-term exposure to this compound.

Methemoglobin Formation

Methemoglobin formation is another critical aspect of the biological activity of this compound. Studies have shown that it can induce methemoglobinemia in certain animal models. For instance, administration of this compound resulted in a maximum methemoglobin level of around 10% in cats . However, its potential as a methemoglobin former appears to be lower than other related compounds.

Pharmacological Activities

Research has explored the pharmacological properties of this compound derivatives. Some derivatives have shown promising results in inhibiting specific cancer cell lines and viral activities.

Anticancer Activity

Recent studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this base have demonstrated effective inhibition of tumor growth in vitro and in vivo models . Mechanisms of action often involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation.

Antiviral Activity

In addition to anticancer properties, some derivatives have shown antiviral activity against viruses like H5N1. The structure-activity relationship suggests that increased lipophilicity and electron-withdrawing substituents enhance antiviral efficacy .

Study on Carcinogenicity

A significant study conducted by the National Toxicology Program (NTP) evaluated the carcinogenic potential of this compound over two years. The study involved administering varying concentrations to rats and assessing tumor incidence and overall health outcomes. Results indicated a clear correlation between dosage and tumor development in nasal tissues .

Methemoglobinemia Induction Study

Another study focused on the methemoglobin-forming activity of this compound compared to other xylidines. It was found that while it does induce methemoglobinemia, its effects are less pronounced than those observed with other related compounds .

Summary Table: Biological Activities of this compound

Activity Description Reference
Acute ToxicityOral LD50 approximately 1.2-1.3 g/kg; toxic effects on liver and kidneys
Carcinogenic PotentialIncreased incidence of nasal tumors in long-term studies
Methemoglobin FormationInduces methemoglobinemia; max levels around 10% in cats
Anticancer ActivityEffective against various cancer cell lines; mechanisms include ROS generation
Antiviral ActivityInhibitory effects on H5N1 virus; enhanced by lipophilicity

Q & A

Basic Research Questions

Q. Q1: What are the established synthetic routes for 2,6-dimethoxyaniline, and how can researchers optimize yield and purity?

this compound is typically synthesized via the reduction of nitro precursors. A validated method involves:

  • Step 1 : Nitration of resorcinol to yield 2-nitroresorcinol.
  • Step 2 : Methylation using dimethyl sulfate or methyl iodide to form 2-nitro-1,3-dimethoxybenzene.
  • Step 3 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or chemical reduction (e.g., Fe/HCl) to reduce the nitro group to an amine .
    Optimization Tips :
  • Use anhydrous conditions during methylation to prevent hydrolysis.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .

Q. Q2: Which analytical techniques are most suitable for characterizing this compound and its intermediates?

  • Chromatography : HPLC and GC are ideal for purity assessment. For example, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities in crude samples .
  • Spectroscopy :
    • LC-MS/MS : Confirms molecular weight and fragmentation patterns. Positive-ion mode ESI-QTOF detects [M+H]+ ions (e.g., m/z 168.08 for this compound) .
    • NMR : 1^1H NMR (CDCl3_3) shows characteristic peaks: δ 6.45 (t, aromatic H), 3.85 (s, OCH3_3) .

Q. Q3: How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation. Hydrochloride salts (e.g., 3,5-dimethoxyaniline HCl) are more stable and preferred for long-term storage .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Avoid exposure to strong acids/oxidizers to prevent decomposition .

Advanced Research Questions

Q. Q4: How does this compound function as a monomer in conductive polymer synthesis, and what are its electrochemical properties?

this compound is electropolymerized to form poly(this compound) (PDMA), a derivative of polyaniline (PANI). Key properties:

  • Conductivity : The emeraldine salt form of PDMA exhibits conductivity (~10 S/cm) due to protonation-induced polaron formation.
  • Electrochromism : PDMA films show reversible color changes (yellow ↔ green) at +0.7 V vs SCE, monitored via in situ UV-vis spectroelectrochemistry .
    Methodology :
  • Electropolymerization : Use a three-electrode cell (Pt working electrode, 0.1 M H2_2SO4_4 electrolyte, 10 mM monomer). Cyclic voltammetry scans between -0.2 V and +1.0 V (scan rate: 50 mV/s) .

Q. Q5: What strategies resolve contradictions in reported LC-MS/MS data for this compound metabolites?

Discrepancies in fragmentation patterns may arise from:

  • Ionization Conditions : Adjust ESI voltage (e.g., 10–40 V) to control in-source fragmentation.
  • Collision Energy : Optimize CE (e.g., 20–35 eV) to distinguish true metabolites from artifacts.
    Example : Predicted LC-MS/MS spectra for 2,6-diethylaniline (structural analog) show dominant ions at m/z 150.1 ([M+H]+) and 105.0 ([M−C2_2H5_5]+) under 20 V CE .

Q. Q6: How can this compound be functionalized for host-guest chemistry applications?

  • Diamide Synthesis : React this compound with isophthaloyl dichloride to form concave host molecules.
    • Procedure : Stir equimolar amounts in THF with triethylamine (base) for 24 h. Isolate via chloroform/water extraction .
  • Binding Studies : Use NOESY NMR to confirm preorganization of the host structure. For example, host 1 binds Group 15 oxides (e.g., Sb2_2O3_3) via hydrogen bonding .

Q. Methodological Considerations

Table 1: Key Analytical Parameters for this compound

TechniqueConditionsKey ObservationsReference
HPLC C18 column, 60:40 MeOH/H2_2ORetention time: 8.2 min; purity >98%
LC-MS/MS ESI-QTOF, 20 V CE[M+H]+: 168.08; fragment: 122.05
TGA N2_2 atmosphere, 10°C/minDecomposition onset: 220°C

Q. Q7: What computational methods predict the reactivity of this compound in electrophilic substitution?

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
    • Results : Methoxy groups direct electrophiles to the para position (lowest activation energy: 15.2 kcal/mol for nitration) .

Q. Troubleshooting Common Issues

Q. Q8: How to address low yields in the synthesis of this compound derivatives?

  • Byproduct Formation : Replace traditional reducing agents (Fe/HCl) with catalytic transfer hydrogenation (e.g., HCOONH4_4, Pd/C) to minimize tar formation .
  • Purification : Use preparative TLC (silica gel, CH2_2Cl2_2:MeOH 95:5) for small-scale reactions.

Properties

IUPAC Name

2,6-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBJSEKQNRSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181777
Record name Benzenamine, 2,6-dimethoxy-
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2734-70-5
Record name Benzenamine, 2,6-dimethoxy-
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Record name 2734-70-5
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Record name Benzenamine, 2,6-dimethoxy-
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Record name 2,6-Dimethoxyaniline
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Synthesis routes and methods

Procedure details

To a solution of 78 (170 mg, 0.93 mmol) in AcOH (5 mL), EtOH (5 mL) and H2O (2.5 mL) was added iron powder (311 mg, ˜325 mesh, 5.57 mmol) portion wise. The mixture was then heated at 90° C. under N2 overnight. After cooling to room temperature, the mixture was poured onto ice, basified using solid Na2CO3 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo to yield 79 as a pale yellow solid (139 mg, 98%). MS (APCI): m/z 154 (100%, [M+H]+) which was used in the next step without further purification.
Name
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
311 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline
[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline
[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline
[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline
[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
2,6-Dimethoxyaniline

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